7-Didemethyl Minocycline Dihydrochloride
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Overview
Description
7-Didemethyl Minocycline Dihydrochloride is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. Its molecular formula is C21H23N3O7, and it has a molar mass of 429.423 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Didemethyl Minocycline Dihydrochloride involves the modification of minocycline. The process typically includes the removal of methyl groups from the minocycline molecule. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity levels above 85% . The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Didemethyl Minocycline Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7-Didemethyl Minocycline Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Didemethyl Minocycline Dihydrochloride involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth .
Comparison with Similar Compounds
Minocycline: A tetracycline antibiotic with similar antibacterial properties.
Doxycycline: Another tetracycline antibiotic used to treat various bacterial infections.
Tetracycline: The parent compound of the tetracycline class of antibiotics.
Properties
Molecular Formula |
C21H25Cl2N3O7 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H23N3O7.2ClH/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30;;/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30);2*1H/t7-,9-,15-,21-;;/m0../s1 |
InChI Key |
QPUSNIIGUQGQMR-FKINEOHTSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N.Cl.Cl |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N.Cl.Cl |
Origin of Product |
United States |
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